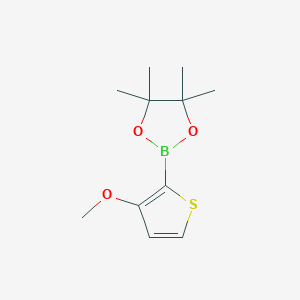
2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It’s a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophenes and their derivatives are widely used in various fields such as materials science, pharmacology, medicine, and organic synthesis .
Synthesis Analysis
The synthesis of thiophene derivatives, including those containing carbamimidothioate moieties, is an important area of research . These compounds can be synthesized in one preparative step from hetero-substituted allenes and aliphatic, cycloaliphatic, and aromatic isothiocyanates .Chemical Reactions Analysis
Under electron impact and chemical ionization, the molecular ion derived from the title compounds decomposes mainly via C–N bond cleavage in the carbamimidothioate fragment . A similar fragmentation pathway is observed in the chemical ionization mass spectra of these compounds .科学的研究の応用
Electrochemical Applications
One notable application of materials related to 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the field of electrochemistry. A study by Iragi et al. (1995) discusses the synthesis and electrochemical applications of aminoxyl functionalized polythiophene, which exhibits electronic conductivities and paramagnetic properties when doped with iodine. This material shows promise in the efficient oxidation of organic compounds at lower potentials, highlighting its potential utility in electrochemical applications (Iragi, Crayston, Walton, & Harrison, 1995).
Enhancement of Polythiophenes
Research by Zhang et al. (2014) on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films through functionalization with hydroxymethyl and ethylene oxide groups reveals significant improvements in electrochromic properties. This functionalization leads to higher contrast ratios, coloration efficiencies, and faster response times, which are crucial for the development of advanced electrochromic devices (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
Water-Soluble Polymethacrylates
The synthesis of thermally sensitive water-soluble polymethacrylates through the living anionic polymerizations of oligo(ethylene glycol) methyl ether methacrylates, as studied by Han, Hagiwara, and Ishizone (2003), showcases the potential of these materials in various biomedical and industrial applications due to their solubility and thermal sensitivity (Han, Hagiwara, & Ishizone, 2003).
Spectroscopic Studies of Oligomerized Thiophenes
Chang and Miller (1987) conducted spectroscopic studies on bipolarons formed from oligomerized 3-methoxythiophene, offering insights into the redox processes of polythiophenes in solution. This research contributes to the understanding of the fundamental properties of thiophene-based materials and their potential applications in electronic and optoelectronic devices (Chang & Miller, 1987).
作用機序
Target of Action
It is known that this compound is used as an intermediate in the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon-carbon bond is formed between two different organic groups . The process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound, as a boronic ester, provides the organoboron reagent necessary for the coupling process .
Pharmacokinetics
It’s known that boronic acid pinacol esters, in general, are susceptible to hydrolysis , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Methoxythiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Action Environment
The action of 3-Methoxythiophene-2-boronic acid pinacol ester is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
特性
IUPAC Name |
2-(3-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(13-5)6-7-16-9/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKXDGOIQJEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670557 | |
| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-98-5 | |
| Record name | 2-(3-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



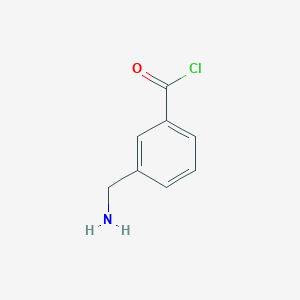
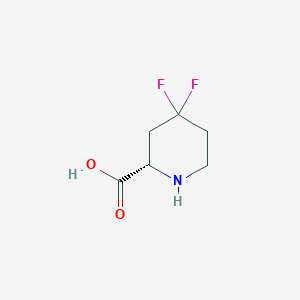

![Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B1500527.png)
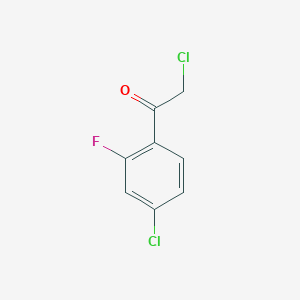
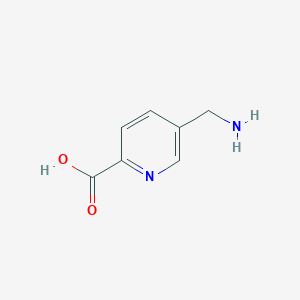
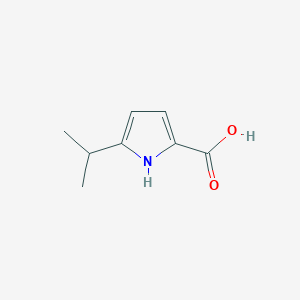
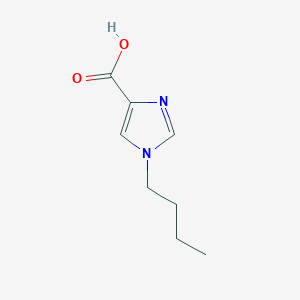
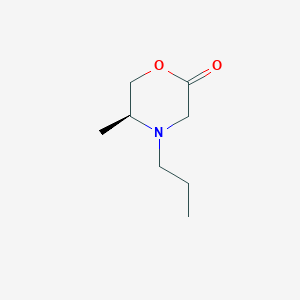
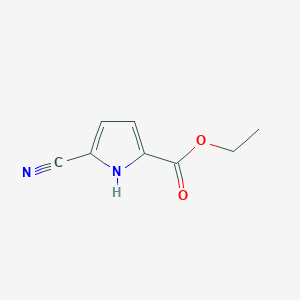
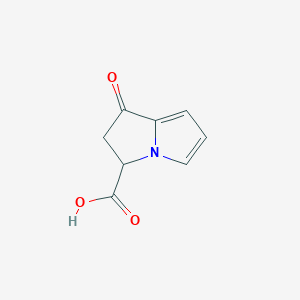
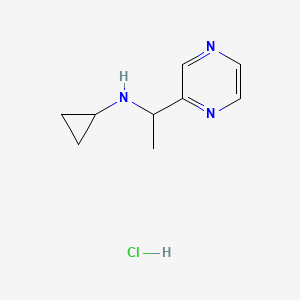
![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride](/img/structure/B1500540.png)
